N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S3/c1-3-24-16-20-19-14(26-16)18-13(22)10-25-15-17-7-8-21(15)11-5-4-6-12(9-11)23-2/h4-9H,3,10H2,1-2H3,(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBTWRRTMWINFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NC=CN2C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-(3-Methoxyphenyl)-1H-Imidazole-2-Thiol
The imidazole-thiol moiety is synthesized via a cyclocondensation reaction between 3-methoxyaniline and thiourea derivatives. As demonstrated in analogous protocols, the reaction proceeds under acidic conditions:
- Reagents : 3-Methoxyaniline (1.0 equiv), ammonium thiocyanate (1.2 equiv), concentrated hydrochloric acid.
- Conditions : Reflux at 110°C for 6 hours, followed by neutralization with aqueous ammonia.
- Yield : 68–72% after recrystallization from ethanol.
Mechanistic Insight : The reaction involves the formation of a thiourea intermediate, which undergoes intramolecular cyclization to generate the imidazole-thiol ring.
Preparation of 5-(Ethylthio)-1,3,4-Thiadiazol-2-Amine
The thiadiazole core is constructed via cyclization of thiosemicarbazide precursors:
- Step 1 : React hydrazine hydrate with carbon disulfide in ethanol to form hydrazinecarbothioamide.
- Step 2 : Treat with ethyl iodide (1.5 equiv) in alkaline medium (NaOH, 10%) to introduce the ethylthio group.
- Step 3 : Cyclize the intermediate using concentrated sulfuric acid at 0–5°C for 4 hours.
Critical Parameters :
- Temperature control during cyclization prevents decomposition.
- Excess ethyl iodide ensures complete substitution.
Yield : 80–85% after column chromatography (silica gel, ethyl acetate/hexane).
Final Coupling Reaction
Thioether Bridging via S-Alkylation
The two intermediates are connected through a thioacetamide bridge using a nucleophilic substitution reaction:
- Reagents :
- 1-(3-Methoxyphenyl)-1H-imidazole-2-thiol (1.0 equiv)
- 2-Chloro-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide (1.1 equiv)
- Potassium carbonate (2.0 equiv) in dry DMF.
- Conditions : Stir at room temperature for 12 hours under nitrogen atmosphere.
Reaction Optimization :
- Solvent Choice : DMF enhances nucleophilicity of the thiol group.
- Base : K2CO3 prevents hydrolysis of the chloroacetamide.
Yield : 75–78% after recrystallization from methanol.
Analytical Validation and Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry
Comparative Analysis of Synthetic Routes
| Parameter | Method A | Method B |
|---|---|---|
| Overall Yield | 52% | 48% |
| Reaction Time | 18 hours | 24 hours |
| Purification Technique | Column | Recrystallization |
| Scalability | Industrial | Lab-scale |
Key Findings :
- Method A offers higher yields due to optimized S-alkylation conditions.
- Method B is preferable for small-scale synthesis with minimal purification requirements.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions:
Oxidation: It undergoes oxidative transformations, leading to the formation of sulfoxides and sulfones.
Reduction: This compound can be reduced at its sulfur atoms, often using mild reducing agents like sodium borohydride.
Substitution: It shows a proclivity for nucleophilic substitution at the thiadiazole ring, making it a candidate for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Utilization of strong nucleophiles such as organolithium or Grignard reagents.
Major Products:
Oxidative products include sulfoxides and sulfones.
Reduction yields more reduced sulfur-containing species.
Substitution products vary widely depending on the nucleophile used, expanding its utility in synthetic chemistry.
Scientific Research Applications
Anticancer Activity
Thiadiazole derivatives, including N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide, have been investigated for their anticancer properties. Research indicates that these compounds can inhibit key enzymes involved in cell division, making them potential candidates for cancer therapy. For instance, studies have shown that related thiadiazole derivatives exhibit cytotoxicity against various cancer cell lines, including prostate (PC3), colon (HT-29), and neuroblastoma (SKNMC) cells .
Table 1: Cytotoxicity of Thiadiazole Derivatives
Antimicrobial Properties
Thiadiazole derivatives are also recognized for their antimicrobial activities. They have been shown to possess both antibacterial and antifungal properties. The mechanism often involves the disruption of microbial cell membranes or inhibition of essential metabolic pathways within the pathogens .
Table 2: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Compound A | E. coli | 32 µg/mL | |
| Compound B | S. aureus | 16 µg/mL |
Anti-inflammatory Effects
Emerging studies suggest that thiadiazole derivatives may exhibit anti-inflammatory effects by inhibiting specific enzymes involved in inflammatory pathways. For example, molecular docking studies have indicated that certain derivatives can act as inhibitors of lipoxygenase, an enzyme linked to inflammatory responses . This suggests potential applications in treating inflammatory diseases.
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step reactions that include the formation of thiadiazole rings and subsequent functionalization through methods such as the Gewald reaction or Paal-Knorr synthesis. The structural characterization is usually performed using techniques such as NMR and mass spectrometry to confirm the integrity and purity of the synthesized compounds.
Mechanism of Action
Effects and Molecular Targets:
The compound exerts its effects through interactions with specific enzymes or receptors.
Binding to active sites or allosteric sites alters the biological activity of these targets.
Pathways Involved:
Inhibition of enzyme activity through competitive or non-competitive mechanisms.
Modulation of cellular pathways, leading to changes in cellular function and signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from 1,3,4-Thiadiazole-Acetamide Families
The following compounds (Table 1) share the 1,3,4-thiadiazole-acetamide scaffold but differ in substituents:
Key Observations :
- The ethylthio group in the target compound and 5g/5l may improve metabolic stability compared to benzylthio or chlorobenzylthio derivatives (e.g., 5h, 5j) .
- The 3-methoxyphenyl-imidazole group in the target compound is unique; similar phenoxy groups (e.g., 5l’s 2-methoxyphenoxy) show moderate yields (68%) but lack explicit biological data .
Functional Analogues with Reported Bioactivity
Anticancer Activity
- The compound N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide () demonstrated IC₅₀ = 12 µM against MCF-7 breast cancer cells, attributed to the electron-withdrawing p-tolylamino group enhancing DNA intercalation . The target compound’s 3-methoxyphenyl-imidazole substituent may similarly modulate π-π stacking interactions with DNA or kinase targets.
Acetylcholinesterase (AChE) Inhibition
Critical Analysis of Structural Advantages and Limitations
Advantages of the Target Compound
- The ethylthio group balances lipophilicity and metabolic stability better than bulkier benzylthio groups .
Biological Activity
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes available research findings, including data tables and case studies that illustrate the biological activities associated with this compound and its derivatives.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C16H18N6OS3
- Molecular Weight : 410.56 g/mol
- Chemical Structure : The compound features a 1,3,4-thiadiazole moiety linked to an imidazole ring and an acetamide group.
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-thiadiazole exhibit notable antimicrobial properties. The following table summarizes the activity of various thiadiazole derivatives against common bacterial strains:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1,3,4-Thiadiazole Derivative A | E. coli | 25 µg/mL |
| 1,3,4-Thiadiazole Derivative B | S. aureus | 15 µg/mL |
| N-(5-(ethylthio)-1,3,4-thiadiazol) | K. pneumoniae | 30 µg/mL |
| N-(5-(ethylthio)-1,3,4-thiadiazol) | P. aeruginosa | >300 µg/mL |
These results suggest that while some derivatives are effective against Gram-positive bacteria like S. aureus, they may have limited efficacy against certain Gram-negative strains like P. aeruginosa .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been widely studied. Notably, compounds containing the 1,3,4-thiadiazole scaffold have shown promising results in inhibiting cancer cell proliferation. The following table summarizes findings from various studies:
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Thiadiazole Derivative C | A549 (Lung Cancer) | 10 | Induction of apoptosis |
| Thiadiazole Derivative D | MCF7 (Breast Cancer) | 15 | Cell cycle arrest |
| N-(5-(ethylthio)-1,3,4-thiadiazol) | HCT116 (Colon Cancer) | 8 | Mitochondrial dysfunction |
In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells without significant toxicity to normal cells .
Case Study 1: Antimicrobial Screening
A study conducted by Kumar et al. evaluated the antimicrobial activity of various thiadiazole derivatives against a panel of bacterial strains. The study highlighted that modifications at the para position of the aryl ring significantly enhanced antibacterial activity. Specifically, compounds with electron-withdrawing groups showed improved efficacy against E. coli and S. aureus .
Case Study 2: Anticancer Evaluation
In a study assessing the anticancer properties of thiadiazole derivatives on human cancer cell lines, it was found that certain modifications to the thiadiazole structure led to increased cytotoxicity against A549 and MCF7 cell lines. The most potent derivative exhibited an IC50 value significantly lower than that of standard chemotherapeutics .
Q & A
Q. What are the standard synthetic routes for N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions:
Thiadiazole Core Formation : Cyclization of thiosemicarbazide derivatives under acidic conditions to generate the 1,3,4-thiadiazole ring.
Imidazole Substitution : Coupling the thiadiazole intermediate with a pre-synthesized 1-(3-methoxyphenyl)imidazole-2-thiol via nucleophilic substitution.
Acetamide Linkage : Introducing the thioacetamide bridge using chloroacetyl chloride or similar reagents.
Q. Optimization Strategies :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for imidazole-thiol coupling .
- Temperature Control : Maintaining 60–80°C during thiadiazole formation prevents side reactions .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures improves purity (>95%) .
Q. Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | H₂SO₄, 80°C, 4h | 65–70 | 90 |
| 2 | K₂CO₃, DMF, 60°C | 75–80 | 85 |
| 3 | Chloroacetyl chloride, RT | 70–75 | 95 |
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
Q. What preliminary biological screening assays are recommended for this compound?
- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
- Enzyme Inhibition : Fluorescence-based assays targeting carbonic anhydrase or cyclooxygenase-2 (COX-2) .
Q. Example Results :
| Assay | Target | IC₅₀ (μM) | Reference |
|---|---|---|---|
| Antimicrobial | S. aureus | 12.5 | |
| Cytotoxicity | MCF-7 cells | 8.2 | |
| COX-2 Inhibition | Recombinant enzyme | 0.45 |
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Substitution Analysis :
- Thiadiazole Modifications : Replace ethylthio with methylthio or phenylthio to assess steric/electronic effects .
- Imidazole Substituents : Vary the 3-methoxyphenyl group to 4-fluorophenyl or nitro-substituted analogs .
- Assay Design :
- In Vitro Screening : Compare IC₅₀ values across analogs in enzyme inhibition and cytotoxicity assays .
- Computational Docking : Use AutoDock Vina to predict binding modes with COX-2 or bacterial enzyme targets .
Q. How can discrepancies in reported biological activities be resolved?
Discrepancies often arise from:
- Assay Variability : Differences in bacterial strains (e.g., ATCC vs. clinical isolates) or cell culture conditions .
- Structural Purity : Impurities >5% (e.g., unreacted thiol intermediates) can skew results .
- Solubility Issues : Use DMSO concentrations <1% in bioassays to avoid solvent toxicity .
Q. Resolution Strategies :
- Reproducibility Tests : Repeat assays in triplicate with independent compound batches.
- HPLC Purity Checks : Ensure ≥95% purity before biological testing .
Q. What strategies improve the compound’s pharmacokinetic properties for in vivo studies?
- Solubility Enhancement : Co-crystallization with cyclodextrins or PEGylation .
- Metabolic Stability : Introduce fluorine atoms at metabolically labile sites (e.g., para to methoxy group) .
- Prodrug Design : Mask thiol groups with acetyl or tert-butyl carbamate protections .
Q. Optimization Data :
| Strategy | Aqueous Solubility (mg/mL) | Half-life (h, rat plasma) |
|---|---|---|
| Native compound | 0.12 | 1.5 |
| Cyclodextrin complex | 2.8 | 2.0 |
| Fluorinated analog | 0.09 | 4.7 |
Q. How can computational methods guide the design of derivatives with enhanced activity?
- Molecular Dynamics (MD) : Simulate ligand-protein binding stability over 100 ns trajectories (e.g., COX-2) .
- QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to predict activity .
- ADMET Prediction : SwissADME or pkCSM tools estimate absorption and toxicity profiles .
Case Study : A QSAR model for thiadiazole derivatives achieved R² = 0.89 for COX-2 inhibition, guiding the synthesis of a nitro-substituted analog with IC₅₀ = 0.21 μM .
Q. What are the challenges in crystallizing this compound, and how can they be addressed?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
